Cas no 2138381-15-2 (7-Bromo-2-cyclobutyl-3-hydrazinylquinoline)

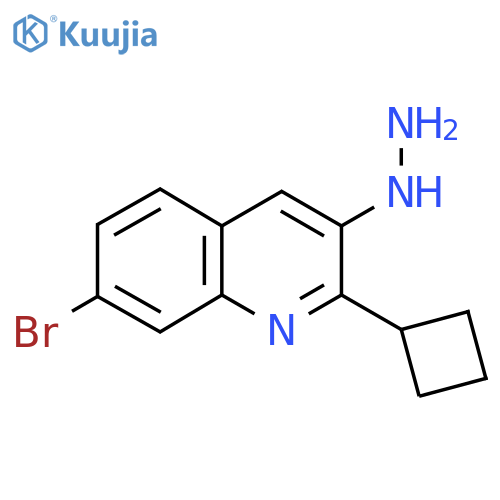

2138381-15-2 structure

商品名:7-Bromo-2-cyclobutyl-3-hydrazinylquinoline

7-Bromo-2-cyclobutyl-3-hydrazinylquinoline 化学的及び物理的性質

名前と識別子

-

- 7-bromo-2-cyclobutyl-3-hydrazinylquinoline

- 2138381-15-2

- EN300-801766

- 7-Bromo-2-cyclobutyl-3-hydrazinylquinoline

-

- インチ: 1S/C13H14BrN3/c14-10-5-4-9-6-12(17-15)13(8-2-1-3-8)16-11(9)7-10/h4-8,17H,1-3,15H2

- InChIKey: YLFVXEFQBTWXRT-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2=C(C=1)N=C(C(=C2)NN)C1CCC1

計算された属性

- せいみつぶんしりょう: 291.03711g/mol

- どういたいしつりょう: 291.03711g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 50.9Ų

7-Bromo-2-cyclobutyl-3-hydrazinylquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-801766-10.0g |

7-bromo-2-cyclobutyl-3-hydrazinylquinoline |

2138381-15-2 | 95.0% | 10.0g |

$3131.0 | 2025-02-21 | |

| Enamine | EN300-801766-2.5g |

7-bromo-2-cyclobutyl-3-hydrazinylquinoline |

2138381-15-2 | 95.0% | 2.5g |

$1428.0 | 2025-02-21 | |

| Enamine | EN300-801766-0.1g |

7-bromo-2-cyclobutyl-3-hydrazinylquinoline |

2138381-15-2 | 95.0% | 0.1g |

$640.0 | 2025-02-21 | |

| Enamine | EN300-801766-5.0g |

7-bromo-2-cyclobutyl-3-hydrazinylquinoline |

2138381-15-2 | 95.0% | 5.0g |

$2110.0 | 2025-02-21 | |

| Enamine | EN300-801766-1.0g |

7-bromo-2-cyclobutyl-3-hydrazinylquinoline |

2138381-15-2 | 95.0% | 1.0g |

$728.0 | 2025-02-21 | |

| Enamine | EN300-801766-0.05g |

7-bromo-2-cyclobutyl-3-hydrazinylquinoline |

2138381-15-2 | 95.0% | 0.05g |

$612.0 | 2025-02-21 | |

| Enamine | EN300-801766-0.5g |

7-bromo-2-cyclobutyl-3-hydrazinylquinoline |

2138381-15-2 | 95.0% | 0.5g |

$699.0 | 2025-02-21 | |

| Enamine | EN300-801766-0.25g |

7-bromo-2-cyclobutyl-3-hydrazinylquinoline |

2138381-15-2 | 95.0% | 0.25g |

$670.0 | 2025-02-21 |

7-Bromo-2-cyclobutyl-3-hydrazinylquinoline 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

2138381-15-2 (7-Bromo-2-cyclobutyl-3-hydrazinylquinoline) 関連製品

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量